molecular formula C9H15NO2 B3236624 Ethyl 5-aminospiro[2.3]hexane-1-carboxylate CAS No. 1373028-53-5

Ethyl 5-aminospiro[2.3]hexane-1-carboxylate

Cat. No.: B3236624
CAS No.: 1373028-53-5
M. Wt: 169.22 g/mol
InChI Key: ZVRMSBUBJVIMFM-UHFFFAOYSA-N
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Description

Ethyl 5-aminospiro[2.3]hexane-1-carboxylate is a versatile small molecule scaffold used primarily in research and development. It has the molecular formula C₉H₁₅NO₂ and a molecular weight of 169.22 g/mol . This compound is known for its unique spirocyclic structure, which makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-aminospiro[2.3]hexane-1-carboxylate typically involves the transformation of 3-(methylene)cyclobutane carboxylic acid using a modified Curtius reaction. In this process, the carboxyl group is converted into an amino group protected by a Boc fragment. The diazoacetic ester and the obtained tert-butyl ester N-(3-methylenecyclobutyl) carbamic acid are then reacted in the presence of 1-10 mole% of tetraacetate to form N-[1-(ethoxycarbonyl)spiro[2.3]hex-5-yl] carbamic acid tert-butyl ester .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-aminospiro[2.3]hexane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The amino and carboxylate groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

Ethyl 5-aminospiro[2.3]hexane-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-aminospiro[2.3]hexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Ethyl 5-aminospiro[2.3]hexane-1-carboxylate include:

    5-Aminospiro[2.3]hexane-1-carboxylic acid: A closely related compound with similar structural features.

    This compound derivatives: Various derivatives with different substituents on the spirocyclic ring.

Uniqueness

This compound is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

ethyl 5-aminospiro[2.3]hexane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO2/c1-2-12-8(11)7-5-9(7)3-6(10)4-9/h6-7H,2-5,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVRMSBUBJVIMFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC12CC(C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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